molecular formula C6H10F3N B14757951 1-(Trifluoromethyl)piperidine CAS No. 657-45-4

1-(Trifluoromethyl)piperidine

Cat. No.: B14757951
CAS No.: 657-45-4
M. Wt: 153.15 g/mol
InChI Key: DOBBROKMBMVCAE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)piperidine (CAS 657-45-4) is a nitrogen-containing heterocyclic compound classified as a PFAS chemical . It serves as a valuable building block in medicinal chemistry and agrochemical research. Piperidine rings are one of the most common heterocycles in pharmaceuticals and natural products, while the introduction of a trifluoromethyl (CF3) group is a established strategy to enhance a molecule's properties . The trifluoromethyl group is known to improve the lipophilicity, metabolic stability, and bioavailability of lead compounds, making them more effective . Although specific biological data for this compound is limited, analogues and derivatives of trifluoromethylated piperidines demonstrate a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . As a key synthetic intermediate, this compound can be used in the design and synthesis of novel active molecules for various research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

657-45-4

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

1-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H2

InChI Key

DOBBROKMBMVCAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Trifluoromethyl Piperidine and Its Derivatives

De Novo Construction of the Piperidine (B6355638) Ring with Trifluoromethyl Moieties

The synthesis of piperidine rings bearing a trifluoromethyl group from acyclic precursors offers a high degree of flexibility in accessing a wide range of structurally diverse derivatives. These methods can be broadly categorized into cyclization approaches and cycloaddition reactions.

Cyclization Approaches from Acyclic Precursors

Cyclization reactions of strategically designed acyclic amines containing a trifluoromethyl group are a powerful tool for the construction of the piperidine skeleton. These methods involve the formation of one or two new bonds to close the six-membered ring.

The intramolecular Mannich-type reaction is a classic and effective method for the synthesis of nitrogen-containing heterocycles. In the context of trifluoromethylated piperidines, this reaction typically involves the cyclization of an amino ketone or its precursor, where an iminium ion intermediate is attacked by an enol or enolate.

A diastereoselective synthesis of 2-trifluoromethylpiperidines has been achieved through an intramolecular Mannich reaction starting from a trifluoromethylated amine. The process involves the condensation of the amine with an aldehyde to form an imine, which is then protonated to generate an iminium ion. This intermediate subsequently undergoes a cyclization to yield the piperidine derivative. mdpi.com The diastereoselectivity of this reaction is often controlled by the formation of a thermodynamically stable chair-like transition state that minimizes steric interactions.

Amine PrecursorAldehydeConditionsProductYield (%)Diastereomeric Ratio (d.r.)
Trifluoromethyl amine 84Various aldehydesp-TsOH, refluxing toluene2-Trifluoromethylpiperidinic derivative 86GoodHigh

Data extracted from a representative study on intramolecular Mannich reactions for trifluoromethylated piperidine synthesis.

Radical cyclization reactions provide a mild and efficient way to form C-C bonds and are well-suited for the synthesis of complex cyclic systems. The generation of a radical on an acyclic precursor containing a trifluoromethyl group and a suitably positioned unsaturated moiety can initiate a cyclization cascade to form the piperidine ring.

A notable example is the visible-light-promoted cascade cyclization mediated by trifluoromethyl radicals. In this approach, a trifluoromethyl radical, often generated from a suitable precursor like Umemoto's reagent, adds to a terminal alkene. The resulting radical intermediate can then undergo an intramolecular cyclization onto an appended aromatic or heteroaromatic ring to construct a fused piperidine system. ntu.edu.sg These reactions often proceed under mild, catalyst-free conditions, making them an attractive green chemistry approach.

For instance, the reaction of alkene-tethered indoles with a trifluoromethyl radical source under visible light irradiation leads to the formation of trifluoromethylated dihydropyrido[1,2-a]indolone skeletons in moderate to good yields. ntu.edu.sg

Alkene-Tethered Indole SubstrateTrifluoromethyl Radical SourceConditionsProductYield (%)
1aUmemoto's reagent (2a)Blue LED, DCM, rt3a75
1bUmemoto's reagent (2a)Blue LED, DCM, rt3b68
1cUmemoto's reagent (2a)Blue LED, DCM, rt3c82
1dUmemoto's reagent (2a)Blue LED, DCM, rt3d55

Table representing the synthesis of various trifluoromethylated dihydropyrido[1,2-a]indolones via radical cascade cyclization. Data sourced from a study on visible-light-induced radical cyclizations. ntu.edu.sg

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful bond-forming reaction that can be employed in an intramolecular fashion to construct piperidine rings. When applied to substrates containing a trifluoromethyl group, this strategy allows for the synthesis of trifluoromethylated piperidones, which are versatile intermediates for further functionalization.

The synthesis of chiral α-trifluoromethylpiperidines has been accomplished using an intramolecular aza-Michael reaction. In a key step, an optically active ω-amino α,β-unsaturated ketone bearing a trifluoromethyl group is treated with a base, inducing cyclization to afford the corresponding 2-trifluoromethyl-substituted piperidine with high diastereoselectivity. mdpi.com

Acyclic PrecursorConditionsProductYield (%)Diastereomeric Ratio (cis:trans)
ω-Amino α,β-unsaturated ketone 70Basic conditions2-Trifluoromethyl-substituted piperidine 718094:6

Data from a study on the synthesis of α-trifluoromethylpiperidines via aza-Michael addition. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The Ugi reaction, a well-known MCR, has been adapted for the synthesis of piperidine derivatives.

In the context of trifluoromethylated piperidines, an Ugi-type reaction can be employed starting from an imine bearing a trifluoromethyl group. For example, the reaction of a 2-trifluoromethyl-3,4,5,6-tetrahydropyridine with an isocyanide in the presence of an acid like trifluoroacetic acid leads to the formation of a piperidine derivative incorporating the isocyanide and acid components. mdpi.com This approach allows for the rapid generation of a library of piperidine derivatives with diverse substitution patterns.

A four-component reaction involving arylidene isoxazol-5-ones, aromatic aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize trifluoromethylated spirotetrahydropyridine-3-carboxylate derivatives in moderate to good yields under catalyst-free conditions. researchgate.net

Imine/AldehydeIsocyanide/Other ComponentsConditionsProductYield (%)
Imine 13Various isocyanides, CF3CO2HNot specifiedPiperidine 16Not specified
Arylidene isoxazol-5-ones, aromatic aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate, ammonium acetateN/ACatalyst-freeTrifluoromethylated spirotetrahydropyridine-3-carboxylatesModerate to Good

Representative examples of multi-component reactions for the synthesis of trifluoromethylated piperidines. mdpi.comresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a powerful strategy for the de novo construction of the piperidine ring. These reactions can establish multiple stereocenters in a single step with high levels of control.

A prominent example is the aza-Diels-Alder reaction, a [4+2] cycloaddition, which can be used to form unsaturated piperidine derivatives. The reaction of an imine (the dienophile), activated by an electron-withdrawing group such as a trifluoromethyl group, with a diene can lead to the formation of a tetrahydropyridine (B1245486) ring. For instance, imines possessing three electron-withdrawing groups are highly reactive and undergo aza-Diels-Alder reactions at low temperatures with various dienes to produce the corresponding unsaturated piperidines in good yields. mdpi.com

Furthermore, a primary amine-catalyzed asymmetric formal aza-Diels-Alder reaction of trifluoromethyl hemiaminals with enones has been developed. This method provides access to structurally diverse trifluoromethyl-substituted piperidine scaffolds with high stereoselectivity. nih.gov

DieneDienophile (Imine)ConditionsProductYield (%)Diastereomeric Ratio (endo:exo)
Iso-butyl vinyl ether 66In situ generated sulfinimine IXNot specifiedTrifluoromethyl-piperidine 67GoodHigh (endo favored)
Various dienes 60Imine 59 (with 3 EWGs)Low temperatureUnsaturated piperidine 61GoodNot specified

Examples of aza-Diels-Alder reactions for the synthesis of trifluoromethylated piperidines. mdpi.com

Functionalization and Derivatization of Pre-existing Piperidine Ring Systems

An alternative and widely used approach to synthesizing 1-(trifluoromethyl)piperidine derivatives is the direct introduction of the trifluoromethyl group onto a pre-formed piperidine ring or a related precursor like a tetrahydropyridine or pyridine (B92270). researchgate.net This strategy benefits from the commercial availability of a wide variety of substituted piperidines and pyridines.

Direct trifluoromethylation methods are classified based on the nature of the trifluoromethylating agent: electrophilic, nucleophilic, or radical. wikipedia.org

Electrophilic trifluoromethylation involves the use of a reagent that delivers a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic substrate. wikipedia.org Generating a "naked" CF₃⁺ cation is extremely challenging, so reagents are designed to have a CF₃ group attached to a good leaving group. wikipedia.org

Commercially available and widely used electrophilic trifluoromethylating agents include S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto reagents) and diaryl(trifluoromethyl)sulfonium salts. wikipedia.org These reagents react with electron-rich substrates. For instance, a thiophenolate can be trifluoromethylated using a diaryl(trifluoromethyl)sulfonium salt. wikipedia.org In the context of piperidines, these reagents can react with enolates or enamines derived from piperidones to introduce the CF₃ group. Asymmetric variants of these reactions have been developed using chiral catalysts to achieve high enantioselectivity. wikipedia.org

Nucleophilic trifluoromethylation is a powerful method that utilizes a reagent acting as a source of the trifluoromethyl anion (CF₃⁻). The most prominent and widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. wikipedia.orgsigmaaldrich.com This reagent requires activation by a fluoride (B91410) source (e.g., TBAF, CsF) to generate the active trifluoromethylating species. sigmaaldrich.com

This method is highly effective for the trifluoromethylation of imines and pyridinium (B92312) cations, which are direct precursors to piperidines. mdpi.comresearchgate.net For example, cyclic imines, prepared from the corresponding δ-lactams, can be treated with the Ruppert-Prakash reagent under acidic conditions to afford α-trifluoromethylated piperidines in good yields. mdpi.comresearchgate.net Similarly, tetrahydropyridine derivatives can be oxidized to pyridinium cations, which then undergo nucleophilic trifluoromethylation with TMSCF₃, followed by hydrogenation to yield the final α-trifluoromethyl piperidine product. researchgate.net

Reagent Substrate Activator/Conditions Product
Ruppert-Prakash (TMSCF₃)Cyclic IminesTFA, KHF₂ in MeCNα,α-disubstituted piperidines. mdpi.com
Ruppert-Prakash (TMSCF₃)Pyridinium CationsFluoride source (e.g., TBAF, CsF)α-Trifluoromethyl piperidines (after reduction). researchgate.netsigmaaldrich.com

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which is highly reactive and electrophilic. wikipedia.orgrsc.org A common, inexpensive, and easy-to-handle reagent for this purpose is sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent. wikipedia.orgnih.gov

The trifluoromethyl radical is typically generated from CF₃SO₂Na under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (t-BuOOH) in the presence of a copper catalyst. wikipedia.orgnih.gov This method has been successfully applied to the direct C-H trifluoromethylation of a variety of electron-rich heterocycles. nih.gov Another approach involves photoinduced trifluoromethylation, where irradiation with light, sometimes without an external photosensitizer, can generate the •CF₃ radical from CF₃SO₂Na to react with substrates like styrenes. rsc.org The application of these radical methods to piperidine precursors or related heterocycles provides a direct route to trifluoromethylated products. nih.gov

CF₃ Source Radical Generation Typical Substrates Key Advantage
CF₃SO₂NaOxidative (e.g., t-BuOOH, Cu(II))Arenes and HeterocyclesDirect C-H functionalization. wikipedia.orgnih.gov
CF₃SO₂NaPhotoinduced (LED irradiation)Styrenes, AlkenesMild, often catalyst-free conditions. rsc.org

Ring Transformations and Rearrangements

The construction of the this compound scaffold can be efficiently achieved by modifying existing ring systems. These methods involve either the transformation of pre-existing six-membered rings or the expansion of five-membered ring precursors.

A primary strategy for synthesizing N-CF3 piperidines involves the modification of readily available six-membered heterocycles. nih.gov

From δ-Lactams: The synthesis of α-trifluoromethylpiperidines often commences from δ-lactam precursors. mdpi.com One common pathway involves the conversion of the lactam into an intermediate enamine or imine, followed by reduction and trifluoromethylation. For instance, N-(diethoxymethyl)piperidin-2-one can undergo a Claisen condensation with ethyl trifluoroacetate, followed by acidic deprotection to yield a fluorinated acyl lactam. This intermediate can then be transformed into a variety of α-trifluoromethyl piperidine derivatives. mdpi.com Another approach involves the reduction of an imine derived from a δ-lactam, such as treating the imine with a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to furnish the 2-trifluoromethylpiperidine. mdpi.com

From Pyridines: The direct trifluoromethylation of pyridines is a powerful method. nih.gov Historically, this involved harsh conditions, such as the chlorination and subsequent fluorination of picoline, a methylpyridine. nih.gov More contemporary methods offer greater selectivity. For example, a 3-position-selective C–H trifluoromethylation of pyridine derivatives has been developed using a hydrosilylation reaction to activate the ring, followed by treatment with a nucleophilic CF3 source like a Togni reagent. chemistryviews.org This two-step process provides 3-trifluoromethylated products with high regioselectivity and in moderate to high yields. chemistryviews.org Another strategy involves activating the pyridine as an N-methylpyridinium salt, which then undergoes direct C–H trifluoromethylation with trifluoroacetic acid in the presence of silver carbonate. acs.org Furthermore, the hydrogenation of fluorinated pyridines using heterogeneous catalysts provides a robust route to cis-selective (multi)fluorinated piperidines. acs.org

From Pipecolic Acid: Pipecolic acid, a piperidine-2-carboxylic acid, serves as a chiral starting material for enantiomerically pure N-CF3 piperidines. rsc.org Synthetic sequences can involve the transformation of the carboxylic acid and secondary amine functionalities to introduce the N-trifluoromethyl group while retaining or controlling the stereochemistry at the C-2 position. nih.govrsc.org For example, enantiopure α-Tfm-pipecolic acid has been synthesized via a Strecker-type reaction on an intermediate chiral Tfm-oxazolo-piperidine derived from commercially available diesters. rsc.org

Table 1: Synthesis of this compound Derivatives from Six-Membered Rings

Starting Material Key Reagents/Reaction Type Product Type Reference

Ring expansion methodologies provide an alternative route to the piperidine core, often allowing for the construction of complex substitution patterns with high stereocontrol. nih.gov

From Prolinol Derivatives: Derivatives of prolinol (pyrrolidine-2-methanol) can be induced to undergo ring expansion to form piperidines. This strategy is particularly valuable for creating substituted piperidines from readily available chiral building blocks derived from proline. nih.gov

From Aziridines: The strain inherent in the three-membered aziridine (B145994) ring makes it an excellent substrate for ring expansion reactions. researchgate.net A common strategy involves the intramolecular opening of a transient bicyclic aziridinium (B1262131) ion. For example, a 4-hydroxybutylaziridine can be activated to form an aziridinium intermediate, which then undergoes ring opening with an organocopper reagent to yield a 2-alkyl-substituted piperidine. researchgate.net This alkylative aziridine ring opening is highly regio- and stereoselective. Another novel method features an irreversible dihydropyrrole-to-tetrahydropyridine ring expansion, which enables the synthesis of 3-substituted piperidines with high diastereocontrol. nih.gov Rhodium-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles have also been reported to produce dehydropiperazines, which are structurally related to piperidines. nih.gov

Table 2: Ring Expansion Syntheses for Piperidine Derivatives

Starting Ring System Key Intermediate/Reaction Product Type Reference
Prolinol Derivative Ring expansion of pyrrolidine Substituted Piperidine nih.gov
Aziridine Alkylative ring-opening of bicyclic aziridinium ion 2-Alkyl-substituted Piperidine researchgate.net
Aziridine Dihydropyrrole-tetrahydropyridine expansion 3-Substituted Piperidine nih.gov

C-H Functionalization Approaches

Direct C-H functionalization offers a highly efficient and atom-economical way to introduce complexity to the pre-formed this compound scaffold. These methods avoid the need for pre-functionalized substrates and can provide access to derivatives that are difficult to synthesize by other means. The regioselectivity of these reactions (alpha, beta, or remote) is often controlled by the choice of catalyst, directing group, or electronic properties of the N-substituent. nih.gov

The C-H bonds at the α-position (C-2 and C-6) of the piperidine ring are activated by the adjacent nitrogen atom, making them prime targets for functionalization. However, the strong electron-withdrawing nature of the N-CF3 group can deactivate this position towards certain reactions. Strategies often rely on transition-metal catalysis or photoredox catalysis. researchgate.netchemrxiv.org For N-protected piperidines (e.g., N-Boc), rhodium-catalyzed C-H insertion of donor/acceptor carbenes is a viable method for introducing arylacetate groups at the C-2 position. nih.govnih.gov The choice of both the N-protecting group and the rhodium catalyst's ligands is crucial for controlling site selectivity and stereoselectivity. nih.gov Photocatalytic methods using flavin-based catalysts can also achieve α-hydroxylation through a key iminium ion intermediate. chemrxiv.org

Functionalizing the β-position (C-3 and C-5) is more challenging because these C-H bonds are not electronically activated by the nitrogen atom. chemrxiv.org Successful strategies often involve the generation of an enamine or enamide intermediate through oxidation, which then reacts with an electrophile. researchgate.net For instance, a transition-metal-free method uses N-iodosuccinimide to facilitate an oxidative sulfonylation at the β-position of tertiary cyclic amines, leading to the formation of an enaminyl sulfone. researchgate.net While direct C-H insertion at the C-3 position is disfavored due to the inductive deactivating effect of the nitrogen, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring-opening, can be employed to install substituents at this position. nih.gov

The C-4 position is the most remote from the nitrogen atom, and its functionalization requires overcoming significant challenges in regioselectivity. Directing group strategies are paramount. Amide-based directing groups, such as those derived from aminoquinoline, can steer a palladium catalyst to selectively activate the C-4 C-H bond for arylation. acs.org Mechanistic studies have shown that even though C-2 bonds are electronically more accessible, the geometry of the palladium-ligand complex favors activation at the more distant C-4 position. acs.org In some rhodium-catalyzed C-H insertion reactions, the choice of an N-acyl protecting group can switch the selectivity from the C-2 to the C-4 position, enabling the synthesis of 4-substituted analogues. nih.gov Iron-catalyzed oxidations have also shown promise for remote C-H hydroxylation, where protonation or Lewis acid complexation of the piperidine nitrogen deactivates the α-positions and allows the catalyst to access more distant C-H bonds. nih.gov

Table 3: C-H Functionalization of Piperidine Derivatives

Position Method Catalyst/Reagent Product Reference
Alpha (C-2) Carbene C-H Insertion Rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄) 2-Arylacetate Piperidine nih.gov
Alpha (C-2) Photocatalytic Oxidation Flavin catalyst / Base α-Hydroxypiperidine chemrxiv.org
Beta (C-3) Oxidative Sulfonylation N-Iodosuccinimide (NIS) β-Sulfonylated Enamine researchgate.net

| Beta (C-3) | Cyclopropanation/Ring-Opening | 1. Carbene/Catalyst 2. Reduction | 3-Substituted Piperidine | nih.gov | | Remote (C-4) | Directed C-H Arylation | Palladium catalyst / Aminoquinoline directing group | 4-Arylpiperidine | acs.org | | Remote (C-4) | Carbene C-H Insertion | Rhodium catalyst / N-α-oxoarylacetyl group | 4-Substituted Piperidine | nih.gov | | Remote (C-4) | C-H Hydroxylation | Iron catalyst (e.g., Fe(PDP)) / HBF₄ | 4-Hydroxypiperidine | nih.gov |

Catalytic Strategies in Trifluoromethylpiperidine Synthesis

Modern synthetic chemistry offers several powerful catalytic platforms for the efficient construction of complex molecules like trifluoromethylpiperidines. These methods often provide high levels of selectivity and functional group tolerance, moving beyond classical stoichiometric reactions. The primary catalytic approaches include those mediated by transition metals, small organic molecules (organocatalysis), and light (photoredox catalysis).

Transition metals are cornerstones of modern organic synthesis due to their ability to activate substrates and facilitate bond formations that are otherwise difficult to achieve. nobelprize.org Metals such as palladium, copper, rhodium, and iron are frequently employed to construct the piperidine core or to functionalize it. digitellinc.comresearchgate.net Palladium, in particular, is a versatile catalyst for a wide array of transformations, including hydrogenation, cross-coupling, and annulation reactions, which are pivotal in synthesizing substituted piperidines. nih.govwikipedia.orglibretexts.org

Hydrogenation represents a direct route to saturated heterocycles from their aromatic precursors. The catalytic hydrogenation of substituted pyridines is a key method for accessing the corresponding piperidines. For instance, the direct hydrogenation of fluorinated pyridines provides a diastereoselective pathway to fluoropiperidines, although it may require high hydrogen pressures. nih.gov A common catalyst for such transformations is palladium on an alumina (B75360) or carbon support (Pd/Al2O3 or Pd/C), which has been effectively used in the vapour-phase hydrogenation of other fluorinated heterocycles. rsc.org

Reductive Amination is a highly reliable and fundamental method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines, including cyclic amines. researchgate.net The process typically involves the condensation of a carbonyl compound with an amine to generate an imine or iminium ion intermediate, which is then reduced in situ to the target amine. researchgate.netmdpi.com A practical example is the reduction of a cyclic imine with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) to afford the corresponding 2-trifluoromethylpiperidine in good yield. mdpi.com Intramolecular reductive amination is also a powerful variant, enabling the synthesis of complex structures like polyhydroxylated piperidines (iminosugars) from carbohydrate precursors. researchgate.net

Table 1: Examples of Hydrogenation and Reductive Amination

Starting MaterialCatalyst/ReagentProduct TypeReference
Fluorinated PyridineTransition Metal (e.g., Pd)Fluoropiperidine nih.gov
Cyclic ImineNaBH(OAc)32-Trifluoromethylpiperidine mdpi.com
Iodo-pentoses/hexosesFunctionalized AminesN-substituted Iminosugars researchgate.net

Cross-Coupling Reactions , recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki, involve the joining of two different molecular fragments with the aid of a metal catalyst, most commonly palladium. nobelprize.orglibretexts.org The general catalytic cycle involves three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to release the final product and regenerate the catalyst. libretexts.orgyoutube.com These reactions are exceptionally powerful for creating C-C and C-heteroatom bonds, enabling the functionalization of heterocyclic scaffolds. wikipedia.orgacs.org

Annulation Reactions are processes in which a new ring is formed onto a pre-existing molecule. Palladium-catalyzed [4+2] annulation offers a modular approach to building the piperidine core. For example, reacting an α-fluoro-β-ketoester with a cyclic carbamate (B1207046) in the presence of a palladium catalyst generates functionalized 3-fluoropiperidines. nih.gov Annulation strategies are broadly applicable to the synthesis of various nitrogen-containing heterocycles. chim.it Base-promoted annulation of pyridinium ylides, for instance, has been used to create trifluoromethylated pyridazines, showcasing the utility of this strategy for installing trifluoromethyl groups onto heterocyclic rings without requiring heavy metal catalysts. rsc.org

Table 2: Examples of Palladium-Catalyzed Annulation for Piperidine Synthesis

Substrate 1Substrate 2Catalyst SystemProductReference
α-fluoro-β-ketoesterCyclic CarbamatePd(dba)2 / Ligand L13-Fluoropiperidine nih.gov

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. These reactions provide an atom-economical way to construct functionalized aliphatic rings. A key example that can be classified under this category is the intramolecular aminofluorination of olefins. This method, often catalyzed by palladium, allows for the stereoselective synthesis of 3-fluoropiperidines from acyclic precursors containing an alkene and an amine. nih.gov The process simultaneously forms the piperidine ring and introduces a fluorine atom at a specific position, highlighting the efficiency of transition metal catalysis in complex bond-forming sequences.

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has emerged as a third pillar of catalysis alongside transition metal catalysis and biocatalysis, a development recognized by the 2021 Nobel Prize in Chemistry. youtube.com This approach is particularly powerful for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity.

Several organocatalytic strategies have been developed for the synthesis of chiral piperidine derivatives. A domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol enables the synthesis of highly substituted piperidines from simple aldehydes. This method can construct four contiguous stereocenters in a single step with excellent control over the stereochemistry. nih.gov In another example, chiral phosphoric acids have been used to catalyze the asymmetric [4+2] cycloaddition (aza-Diels-Alder) reaction between imines and vinyl indoles, yielding novel piperidine-amino acid hybrids with up to 99% enantiomeric excess (ee). nih.gov For the direct synthesis of chiral α-trifluoromethylpiperidines, a multi-step sequence involving a diastereoselective intramolecular aza-Michael reaction has been reported, where a chiral amine directs the stereochemical outcome. mdpi.com

Table 3: Examples of Asymmetric Organocatalysis for Piperidine Synthesis

CatalystReaction TypeProduct FeatureEnantioselectivityReference
Chiral Phosphoric AcidAza-Diels-AlderBisindole-piperidine hybridsUp to 99% ee nih.gov
O-TMS DiphenylprolinolDomino Michael/AminalizationPolysubstituted piperidinesExcellent nih.gov
Chiral AmineIntramolecular aza-MichaelChiral α-trifluoromethylpiperidineGood ee (92%) mdpi.com

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer (SET) pathways, offering a mild and powerful tool for organic synthesis. nih.govacs.org This strategy is particularly well-suited for C-H functionalization, which allows for the direct modification of existing molecular scaffolds without the need for pre-installed functional groups. nih.govdigitellinc.com

In a typical cycle, a photocatalyst (often an iridium or ruthenium complex) absorbs a photon, reaching an excited state. This excited catalyst can then oxidize or reduce a substrate to generate a highly reactive radical intermediate. acs.org This approach has been successfully applied to the diastereoselective α-amino C–H arylation of highly substituted piperidines. Using an iridium photocatalyst, this method forges a new carbon-carbon bond directly at the carbon adjacent to the nitrogen atom of the piperidine ring. nih.gov While not forming the ring itself, this C-H functionalization is a powerful method for elaborating complex piperidine derivatives. Another relevant strategy is the visible-light-mediated carbonyl trifluoromethylative amination, which generates β-trifluoromethyl tertiary alkylamines. This reaction proceeds through the generation of a trifluoromethyl radical that adds to an enamine intermediate formed in situ. rsc.org

Table 4: Examples of Photoredox Catalysis for Piperidine Functionalization

CatalystReaction TypeSubstrateProductKey FeatureReference
Ir(ppy)3α-Amino C-H ArylationSubstituted Piperidineα-Arylated PiperidineHigh Diastereoselectivity nih.gov
Visible Light (catalyst-free)Carbonyl Trifluoromethylative AminationAldehyde + Secondary Amineβ-Trifluoromethyl Tertiary AlkylamineRadical-based process rsc.org

Stereochemical Control and Asymmetric Synthesis

Enantioselective and Diastereoselective Methodologies

The development of enantioselective and diastereoselective methods for the synthesis of trifluoromethyl-substituted piperidines is paramount for accessing biologically active compounds in their pure enantiomeric forms.

Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the synthesis of complex molecules. researchgate.netsigmaaldrich.comsigmaaldrich.com In the context of trifluoromethylpiperidines, chiral auxiliaries are temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recycled. researchgate.netacs.orgslideshare.net

A notable application involves the asymmetric synthesis of chiral, nonracemic trifluoromethyl-substituted piperidines and decahydroquinolines. acs.org This approach utilizes a chiral auxiliary to control the alkylation of amides, a key step in building the chiral piperidine (B6355638) framework. The effectiveness of this strategy relies on the ability of the auxiliary to create a sterically biased environment, favoring the formation of one diastereomer over the other. researchgate.net

Table 1: Application of Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary Type Application Key Features
Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions Derived from readily available chiral sources, high levels of diastereoselection. researchgate.net
Phenylglycinol-derived lactams Synthesis of enantiopure piperidine alkaloids Acts as a versatile chiral scaffold for various transformations. acs.org

Asymmetric organocatalysis has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative for the construction of chiral molecules. greyhoundchrom.commdpi.comtcichemicals.com This methodology utilizes small organic molecules as catalysts to promote enantioselective transformations. While direct examples for the synthesis of 1-(trifluoromethyl)piperidine are still emerging, the application of organocatalysis to the synthesis of structurally related trifluoromethyl-substituted pyrrolidines highlights its potential. rsc.org

For instance, a highly successful organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed for the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines. rsc.org This reaction, catalyzed by a commercially available secondary amine, proceeds with high yields and excellent stereoselectivities, affording pyrrolidines with three contiguous stereogenic centers. The principles of this methodology, particularly the use of iminium-ion activation, are transferable to the synthesis of piperidine systems. mdpi.com

Table 2: Key Features of Asymmetric Organocatalysis

Catalyst Type Activation Mode Representative Reactions
Proline and its derivatives Enamine and Iminium-ion catalysis Aldol reaction, Mannich reaction, Diels-Alder reaction. greyhoundchrom.comtcichemicals.com
Diarylprolinol silyl (B83357) ethers Iminium-ion activation Conjugate additions, Cycloadditions. mdpi.com

Transition metal catalysis, mediated by chiral ligands, offers a highly efficient and versatile platform for the enantioselective synthesis of trifluoromethylpiperidines. researchgate.net A prominent example is the iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides. rsc.org This method allows for the generation of three stereogenic centers in a single operation, providing a convenient route to chiral polysubstituted piperidines with high enantiomeric excess (up to 90% ee). The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridinium salt, facilitating the hydrogenation process.

Another significant approach is the intramolecular Mannich reaction, which has been utilized for a highly stereoselective synthesis of enantiopure α-trifluoromethyl-piperidines. researchgate.net This strategy involves the cyclization of a homochiral α-trifluoromethyl-β-amino ketal, demonstrating excellent control over the stereochemical outcome.

Strategies for Controlling Relative and Absolute Stereochemistry

The precise control of both relative and absolute stereochemistry is a cornerstone of modern synthetic chemistry. nih.govyoutube.comresearchgate.netmdpi.comrsc.orgduke.edu In the synthesis of trifluoromethylpiperidines, this is achieved through a combination of substrate control, reagent control, and catalyst control.

A powerful strategy involves the stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. jyu.fi This method relies on the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by a double reductive amination with fluoroalkylamines. The stereochemical configuration of the final product is predetermined by the stereocenters present in the starting γ-lactam, demonstrating effective substrate control.

Stereoselective Rearrangements and Cyclizations

Stereoselective rearrangements and cyclizations are elegant and efficient methods for constructing complex cyclic systems with defined stereochemistry. harvard.edu A notable example in the synthesis of trifluoromethylpiperidines is the stereoselective rearrangement of (trifluoromethyl)prolinols. nih.govdocumentsdelivered.comscienceopen.com This process involves the ring expansion of (trifluoromethyl)prolinols, which are derived from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. The key step is the regio- and diastereoselective ring opening of a trifluoromethylaziridinium intermediate by various nucleophiles.

Furthermore, stereoselective cyclization reactions, such as the Prins cyclization and radical cyclization, have been successfully employed in the synthesis of substituted piperidines. harvard.edunih.govnih.govbirmingham.ac.uk The Prins cyclization, for instance, has been utilized in the highly stereoselective total synthesis of complex natural products containing the piperidine moiety. harvard.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(Trifluoromethyl)prolinols
3-Substituted 2-(trifluoromethyl)piperidines
L-proline
Aziridinium (B1262131) intermediate
α-Trifluoromethyl-piperidines
α-Trifluoromethyl-β-amino ketal
Piperidine γ-amino acid derivatives
γ-Lactam

Reaction Mechanisms and Computational Studies

Elucidation of Reaction Pathways

The reaction pathways involving trifluoromethylated piperidines are diverse, ranging from cycloadditions and hydrogenations to reactions where the compound itself acts as a trifluoromethylating agent. The specific pathway is often dictated by whether the trifluoromethyl group is attached to the nitrogen (N-CF₃) or a carbon atom of the ring (C-CF₃).

For the synthesis of C-trifluoromethylated piperidines, several key pathways have been elucidated:

Intramolecular Mannich-Type Reactions: This strategy is used to create α-trifluoromethylpiperidines with high diastereoselectivity. The reaction of an aminoketal with an appropriate electrophile under acidic conditions proceeds via a cyclization step to form the piperidine (B6355638) ring. researchgate.netthieme-connect.com

Hydrogenation of Pyridinium (B92312) Salts: Chiral poly-substituted piperidines can be accessed through the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. The electron-withdrawing CF₃ group enhances the reactivity of the pyridinium ring, facilitating the hydrogenation process where up to three stereogenic centers can be formed in a single operation. rsc.org

Ring Expansion of Prolinols: Enantioenriched 3-substituted 2-(trifluoromethyl)piperidines can be synthesized through the stereoselective rearrangement and ring expansion of (trifluoromethyl)prolinol derivatives, which proceed via an aziridinium (B1262131) intermediate. nih.gov

Photocatalytic Radical Reactions: In reactions where a trifluoromethylating reagent is used, the pathway often involves a single-electron transfer (SET) process. nih.govconicet.gov.ar For instance, visible-light photoredox catalysis can initiate the generation of a trifluoromethyl radical from a suitable precursor. This radical then engages with a substrate, such as a vinyl isocyanide, leading to a cascade of reactions including intramolecular cyclization to form complex heterocyclic products. orientjchem.org

Identification of Key Intermediates (e.g., Iminium Ions, Radical Species, Organometallic Complexes)

The transient species formed during a reaction are crucial to its outcome. In the chemistry of trifluoromethylated piperidines, several key intermediates have been identified or proposed.

Iminium Ions: Iminium ions are common intermediates, particularly in the synthesis of α-trifluoromethylpiperidines. They are generated in situ from precursors like δ-lactams or during intramolecular Mannich reactions. mdpi.combenthamdirect.com For example, the treatment of a δ-lactam can yield a cyclic imine, which is then trifluoromethylated. mdpi.com Similarly, N-sulfonyliminium ions can be generated and trapped intramolecularly to construct the piperidine skeleton. usm.edu The high electrophilicity of iminium ions, especially those substituted with a CF₃ group, drives subsequent nucleophilic additions or cyclizations. researchgate.netnih.gov

Radical Species: The trifluoromethyl radical (CF₃•) is a key intermediate in many trifluoromethylation reactions. wikipedia.org It can be generated from electrophilic trifluoromethylating reagents through photoredox-catalyzed SET mechanisms. conicet.gov.arorientjchem.org Once formed, this electrophilic radical can add to alkenes or arenes. core.ac.ukacs.org For example, the reaction of an electrophilic CF₃ source with an alkene can generate a carbon-centered radical, which can then undergo cyclization or other transformations. core.ac.uk The involvement of radical intermediates is often confirmed by the use of radical scavengers like TEMPO, which trap the radicals and inhibit the primary reaction pathway. acs.org

Organometallic Complexes: Transition metals, particularly copper and palladium, are frequently used to catalyze trifluoromethylation reactions, which proceed through organometallic intermediates. rsc.org In copper-catalyzed reactions, a copper-trifluoromethyl complex is often proposed as the key species that delivers the CF₃ group. nih.gov The mechanism can involve an oxidative addition of the catalyst into a carbon-halogen bond, forming a high-valent organometallic complex, such as an arylcopper(III) species, from which the product is formed via reductive elimination. nih.govacs.org

Intermediate TypePrecursor/Reaction TypeRole in SynthesisReferences
Iminium Ion δ-Lactams, Mannich ReactionElectrophile for C-C bond formation to build the piperidine ring. mdpi.combenthamdirect.comresearchgate.net
Radical Species (CF₃•) Photocatalytic SET reactionsAdds to unsaturated bonds, initiating cyclization or functionalization. conicet.gov.arorientjchem.orgcore.ac.uk
Organometallic Complex Copper/Palladium CatalysisFacilitates cross-coupling reactions for C-CF₃ bond formation. rsc.orgnih.govacs.org

Transition State Analysis

Transition state (TS) analysis, primarily through computational methods, is vital for understanding reaction barriers, selectivity, and mechanisms. While specific TS analyses for reactions of 1-(trifluoromethyl)piperidine are not extensively documented, studies on analogous systems provide significant insight. For instance, in 1,3-dipolar cycloaddition reactions involving fluorinated compounds, DFT calculations are used to locate and compare the energies of the transition states for different regioisomeric and stereoisomeric pathways (e.g., endo vs. exo). researchgate.netresearchgate.net The calculated activation energies for these competing pathways allow researchers to predict the most likely product, which can then be compared with experimental results. The geometry of the transition state also reveals the degree of bond formation (asynchronicity) and the electronic interactions that stabilize one pathway over another. researchgate.net

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for studying the structure, reactivity, and electronic properties of molecules like trifluoromethylated piperidines. iucr.orgnih.gov DFT calculations allow for the optimization of molecular geometries, which can be compared with experimental data from X-ray crystallography, and for the calculation of properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. iucr.orgnih.gov

DFT methods are highly effective at predicting the reactivity and selectivity of reactions involving trifluoromethylated compounds. The strong electron-withdrawing nature of the CF₃ group significantly lowers the energy of the LUMO, increasing the molecule's electrophilicity. researchgate.net

Reactivity Prediction: By calculating global reactivity indices, such as the electronic chemical potential and electrophilicity index, DFT can quantify how the CF₃ group enhances reactivity. For example, in polar cycloaddition reactions, a CF₃-substituted ethylene (B1197577) is significantly more reactive than its non-fluorinated counterpart due to its increased electrophilic character. researchgate.net

Selectivity Prediction: DFT can explain and predict both regioselectivity and stereoselectivity. Analysis of the local electrophilicity indices (Fukui functions) on each atom can predict the most favorable sites for nucleophilic or electrophilic attack, thereby determining the regiochemical outcome of a reaction. researchgate.net

Understanding the origin of stereoselectivity is critical for the synthesis of chiral molecules. Computational studies provide a rational basis for the stereochemical outcomes observed experimentally. researchgate.netrsc.org

Diastereoselectivity: In reactions that produce diastereomers, such as the intramolecular Mannich reaction to form substituted piperidines, DFT can be used to model the transition states leading to the different products. thieme-connect.com The calculated energy difference between the cis and trans transition states can explain why one diastereomer is formed preferentially. thieme-connect.com

Enantioselectivity: For asymmetric reactions, computational models of the catalyst-substrate complex can elucidate the interactions responsible for enantiomeric preference. By analyzing the transition state structures for the formation of the (R) and (S) enantiomers, researchers can identify the specific steric or electronic interactions that favor one pathway, leading to the observed enantiomeric excess. researchgate.net

Computational MethodApplicationInsights GainedReferences
DFT Geometry Optimization Structure DeterminationComparison with experimental structures; analysis of bond lengths and angles. iucr.orgnih.gov
DFT Reactivity Indices Reactivity/RegioselectivityQuantifies enhanced electrophilicity due to the CF₃ group; predicts reaction sites. researchgate.net
DFT Transition State Search StereoselectivityCalculates energy barriers for competing pathways (endo/exo, cis/trans) to rationalize product distribution. researchgate.netresearchgate.netresearchgate.net
Molecular Dynamics (MD) Binding InteractionsSimulates the dynamic interactions between a ligand and a biological target. rsc.orgnih.gov

Advanced Characterization Techniques in Trifluoromethylpiperidine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 1-(Trifluoromethyl)piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring. The chemical shifts and coupling patterns of these protons are influenced by their proximity to the nitrogen atom and the trifluoromethyl group. Protons on the carbon adjacent to the nitrogen (α-protons) are typically observed at a lower field (higher ppm) compared to the other ring protons (β- and γ-protons) due to the deshielding effect of the nitrogen atom. The trifluoromethyl group, being a strong electron-withdrawing group, will further influence the chemical shifts of nearby protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. The carbons of the piperidine ring will also exhibit characteristic chemical shifts, with the α-carbons appearing at a lower field than the β- and γ-carbons.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, typically a singlet or a closely coupled multiplet depending on the spectrometer and solvent, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF3 group.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~2.5-3.0MultipletProtons on C2 and C6 (α to Nitrogen)
¹H~1.5-1.8MultipletProtons on C3, C4, C5
¹³C~45-55-C2 and C6 (α to Nitrogen)
¹³C~25-35-C3 and C5
¹³C~20-30-C4
¹³C~120-130QuartetCF₃ group
¹⁹F~-60 to -80SingletCF₃ group

Note: The predicted chemical shifts are based on general values for piperidine derivatives and related trifluoromethyl compounds and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the chemical formula of this compound as C₆H₁₀F₃N.

The fragmentation of the this compound molecular ion is expected to involve the loss of the trifluoromethyl group or cleavage of the piperidine ring. The base peak in the mass spectrum of piperidine derivatives is often due to the formation of a stable iminium ion.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
153.08[C₆H₁₀F₃N]⁺Molecular Ion (M⁺)
138.06[M - CH₃]⁺Loss of a methyl group (if rearrangement occurs)
84.08[C₅H₁₀N]⁺Loss of the CF₃ group
69.00[CF₃]⁺Trifluoromethyl cation

Note: The predicted m/z values are based on the exact masses of the elements. The relative intensities of the peaks can vary depending on the ionization method and energy.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, N-H (if present as a secondary amine impurity or in a protonated form), C-N, and C-F bonds. The strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group are particularly diagnostic.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2950-2800C-H stretch (alkane)Medium-Strong
1350-1000C-F stretchStrong
1250-1020C-N stretchMedium

Note: The predicted wavenumbers are based on typical ranges for the respective functional groups.

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

A reversed-phase HPLC method would likely be suitable for the analysis of this compound. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, although the lack of a strong chromophore in this compound might necessitate the use of other detectors like a mass spectrometer (LC-MS) for higher sensitivity and specificity. A patent for the synthesis of related trifluoromethyl piperidine compounds mentions the use of gas chromatography (GC) for purity assessment, indicating that this is also a viable technique.

Table 4: Proposed HPLC Method for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with or without an additive like formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (LC-MS)
Injection Volume 10 µL

Note: This is a general method and would require optimization for specific applications.

Applications of Trifluoromethylated Piperidine Scaffolds in Molecular Design

Scaffold Design for Complex Chemical Synthesis

The 1-(trifluoromethyl)piperidine scaffold is a versatile building block in organic synthesis, offering a robust framework for the construction of more complex molecular architectures. Its utility spans the creation of intricate polycyclic systems and the development of precursors for advanced materials.

Piperidine (B6355638) derivatives are fundamental building blocks in the synthesis of a wide array of drugs and alkaloids. nih.gov The introduction of a trifluoromethyl group enhances the potential of the piperidine scaffold for creating novel polycyclic and fused ring systems. While specific examples detailing the use of this compound in the synthesis of such systems are not extensively documented in publicly available literature, the principles of organic synthesis support its utility in this area. The Mannich reaction, for instance, is a powerful method for introducing a trifluoromethyl group into heterocyclic compounds, which can then serve as intermediates for more complex structures. mdpi.com The synthesis of functionalized trifluoromethylated piperidines can be achieved through various synthetic routes, including ring-expansion protocols starting from smaller rings like 1-tosyl-2-(trifluoromethyl)aziridine. croplife.org.au These functionalized piperidines can then undergo further reactions to form fused ring systems. The development of methods for creating α-trifluoromethyl monocyclic piperidinic derivatives from various precursors highlights the ongoing interest in these scaffolds for constructing complex molecules. google.com

Strategies in Bioactive Molecule Development

The trifluoromethylated piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable influence on the biological activity and pharmacokinetic properties of a molecule. mdpi.comnih.gov

The trifluoromethyl group can significantly enhance the binding affinity of a molecule to its biological target. researchgate.net This is attributed to its strong electron-withdrawing nature, which can influence hydrogen bonding and electrostatic interactions. researchgate.net Furthermore, the trifluoromethyl group is larger than a methyl group, which can lead to increased affinity and selectivity through enhanced hydrophobic interactions. researchgate.net

Researchers have synthesized and evaluated various piperidine derivatives containing trifluoromethyl groups for their inhibitory effects on different enzymes. For example, densely substituted piperidines functionalized with a trifluoromethyl group have been shown to be potent inhibitors of elastase. google.com Kinetic studies revealed that some of these compounds act as competitive inhibitors of the enzyme. google.com

In another study, a novel class of HIV-1 protease inhibitors was designed with a flexible piperidine as the P2 ligand to improve interactions with the active subsites of the enzyme. ccspublishing.org.cn The strategic placement of functional groups on the piperidine ring allows for the modulation of pharmacologically relevant properties. ccspublishing.org.cn

The table below summarizes the inhibitory activity of some trifluoromethyl-containing piperidine derivatives against various enzymes.

Compound ClassTarget EnzymeKey Findings
Densely substituted piperidinesElastasePotent competitive inhibitors. google.com
Piperidine-based HIV-1 protease inhibitorsHIV-1 ProteaseImproved interactions with active subsites. ccspublishing.org.cn

Beyond enzymes, trifluoromethylated piperidine derivatives have been developed as ligands for various receptors. For instance, new piperidine-based derivatives have been synthesized and evaluated as sigma receptor ligands. Additionally, 3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines have been investigated as potential PET radioligands for the NMDA receptor.

Chemical probes are essential tools for investigating biological processes. The unique properties of the trifluoromethyl group make it a valuable component in the design of such probes. For example, the trifluoromethyl group can serve as a reporter group in ¹⁹F NMR studies to investigate the interactions of a molecule with its biological target.

While the development of chemical probes based specifically on the this compound scaffold is an area of ongoing research, related structures have shown significant promise. For instance, N'-3-(trifluoromethyl)phenyl derivatives have been synthesized as prospective PET radioligands for the NMDA receptor, demonstrating the utility of the trifluoromethylphenyl moiety in designing probes for in vivo imaging. The metabolic stability conferred by the trifluoromethyl group is a particularly advantageous feature for probes intended for in vivo applications. The design of fluorescent probes based on drug-like scaffolds is another active area of research where the trifluoromethylpiperidine moiety could be incorporated to enhance probe properties.

Applications in Agrochemical Design

Organofluorine compounds play a crucial role in the agrochemical industry, with a significant percentage of modern pesticides containing fluorine. nih.gov The trifluoromethyl group, in particular, is a common feature in many successful herbicides, insecticides, and fungicides. nih.gov While the trifluoromethylpyridine scaffold is very common in commercial agrochemicals, the direct application of the this compound scaffold is less documented in publicly available literature. nih.gov

A Chinese patent suggests that trifluoromethylpiperidine compounds are mainly used in the synthesis of herbicides for use in paddy fields. However, specific examples of commercialized agrochemicals containing the this compound core are not readily identifiable. Many successful agrochemicals, such as the insecticide flonicamid and the herbicide fluazifop-butyl, contain a trifluoromethylpyridine moiety, which is a precursor to the piperidine ring but not the saturated heterocycle itself. nih.gov

The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced biological activity, suggest that the this compound scaffold holds potential for the development of novel agrochemicals. Further research and development in this area may lead to the discovery of new pesticides with improved efficacy and environmental profiles.

Influence on Efficacy and Absorption in Biological Systems

The strategic incorporation of a trifluoromethyl group onto the nitrogen atom of a piperidine scaffold significantly modulates a molecule's pharmacokinetic and pharmacodynamic profile. nih.govtandfonline.com These changes are primarily driven by alterations in key physicochemical properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability. nih.govnih.gov

Impact on Physicochemical Properties:

The N-CF₃ group is a strong electron-withdrawing group, which markedly reduces the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for optimizing a drug candidate's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Furthermore, the trifluoromethyl group substantially increases the lipophilicity of the molecule. nih.govnih.gov This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov Research comparing N-methyl and N-trifluoromethyl analogues has shown that the N-CF₃ moiety leads to higher lipophilicity and potentially increased permeability through biological barriers like the Caco-2 cell monolayer, which is a model for the human intestinal epithelium. nih.govnih.gov

Enhancing Efficacy and Metabolic Profile:

The high bond energy of the C-F bond contributes to the metabolic stability of the trifluoromethyl group. nih.gov By replacing a metabolically vulnerable N-methyl or N-H group with an N-CF₃ group, medicinal chemists can protect the molecule from oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to an extended half-life and improved bioavailability. benthamdirect.com

However, while C-trifluoromethyl groups are exceptionally stable, N-trifluoromethyl amines have shown a susceptibility to hydrolysis, which presents a challenge for their application in drug design. nih.govnih.gov This contrasts with N-trifluoromethyl azoles, which exhibit excellent aqueous stability. nih.govnih.gov Despite this potential drawback, the N-CF₃ piperidine motif remains a valuable tool. Its ability to drastically alter electronic properties can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The unique steric and electronic profile of the N-CF₃ group can serve as a bioisostere for other groups, allowing for fine-tuning of drug-receptor interactions. nih.gov

Material Science Applications

The unique properties imparted by the trifluoromethyl group also make this compound and related structures valuable in material science. The incorporation of fluorinated moieties into polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and specific electronic characteristics.

In the field of polymer chemistry, trifluoromethyl groups are incorporated to create materials with low surface energy, hydrophobicity, and high gas permeability. These properties are desirable for applications ranging from advanced coatings and membranes to specialized electronic components.

Additionally, this compound serves as an important intermediate in the synthesis of various fine chemicals, including those used in agrochemicals and dyes. google.com Its unique reactivity and the properties it imparts to downstream products make it a valuable building block in organic synthesis.

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.